molecular formula C15H10Cl2N2O2 B434158 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 293766-12-8

2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B434158
CAS No.: 293766-12-8
M. Wt: 321.2g/mol
InChI Key: GHFYXLZKGGGKBS-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and an amino methyl group attached to the isoindole core, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole core. The reaction conditions often include the use of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or polyphosphoric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione: This compound is unique due to its specific substitution pattern on the isoindole core.

    3,4-Dichloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pesticides.

    Phthalic Anhydride: Another precursor, widely used in the synthesis of various isoindole derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of the dichlorophenyl and amino methyl groups, which may confer distinct chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFYXLZKGGGKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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